Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride
Overview
Description
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is a chemical compound with the molecular formula C6H11ClF3NO2. It is known for its unique structural features, which include a trifluoroethyl group attached to an amino propanoate moiety. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Scientific Research Applications
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
“Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride” is used in scientific research for studying the properties of voltage-gated sodium channels. It acts as a selective non-peptide inhibitor of these channels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride typically involves the reaction of methyl 3-aminopropanoate with 2,2,2-trifluoroethyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The trifluoroethyl group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-[(2,2,2-trifluoroethyl)amino]propanoic acid.
Reduction: 3-[(2,2,2-trifluoroethyl)amino]propanol.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-aminopropanoate: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
Ethyl 3-[(2,2,2-trifluoroethyl)amino]propanoate: Similar structure but with an ethyl ester instead of a methyl ester, which can affect its reactivity and solubility.
3-[(2,2,2-trifluoroethyl)amino]propanoic acid: The carboxylic acid form, which has different solubility and reactivity compared to the ester.
Uniqueness
Methyl 3-[(2,2,2-trifluoroethyl)amino]propanoate hydrochloride is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and improved pharmacokinetic profiles.
Properties
IUPAC Name |
methyl 3-(2,2,2-trifluoroethylamino)propanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2.ClH/c1-12-5(11)2-3-10-4-6(7,8)9;/h10H,2-4H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKRBQFHWHQPKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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